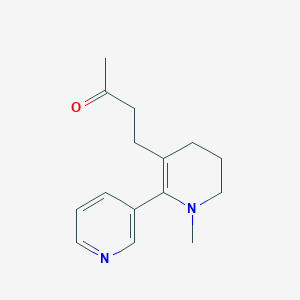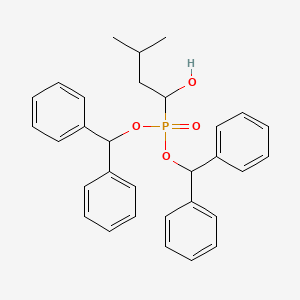
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide is a chemical compound that features a unique combination of trichloroacetamide and iodothiophene sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 5-iodothiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide group.
Electrophilic Aromatic Substitution: The iodothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amide, while electrophilic aromatic substitution with a halogen would yield a halogenated thiophene derivative.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as conducting polymers.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide involves its ability to participate in various chemical reactions due to its reactive functional groups. The trichloroacetamide group can act as an electrophile in nucleophilic substitution reactions, while the iodothiophene moiety can undergo electrophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but lacks the iodothiophene sulfonyl group.
5-Iodothiophene-2-sulfonyl Chloride: Contains the iodothiophene sulfonyl group but lacks the trichloroacetamide moiety.
Uniqueness
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide is unique due to the combination of the trichloroacetamide and iodothiophene sulfonyl groups
Propiedades
Número CAS |
89607-84-1 |
|---|---|
Fórmula molecular |
C6H3Cl3INO3S2 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(5-iodothiophen-2-yl)sulfonylacetamide |
InChI |
InChI=1S/C6H3Cl3INO3S2/c7-6(8,9)5(12)11-16(13,14)4-2-1-3(10)15-4/h1-2H,(H,11,12) |
Clave InChI |
HWNKTDZFBHRYQO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)I)S(=O)(=O)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)

![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
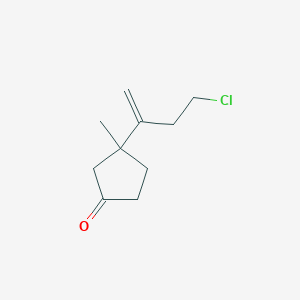
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
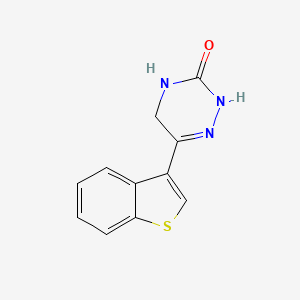

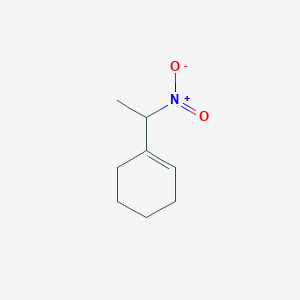
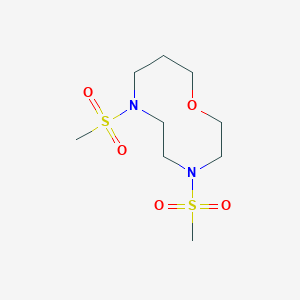
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
